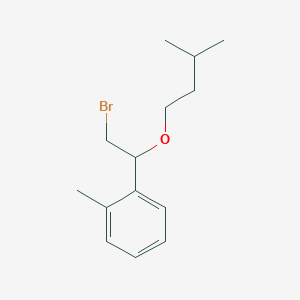
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride is a chemical compound with the molecular formula C12H19N2Cl It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient purification techniques. The use of continuous flow reactors and advanced separation methods can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a more saturated piperidine ring .
Scientific Research Applications
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyridine and piperidine derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Piperidinyl)pyridine Hydrochloride
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine Hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
Uniqueness
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride is unique due to its specific substitution pattern on the pyridine and piperidine rings. This unique structure can lead to different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10;;/h2,7-8,10,12H,3-6H2,1H3;2*1H |
InChI Key |
BYZGKLATYKETQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)




![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)



